molecular formula C15H14N2O2 B2703609 3-cyano-N-[1-(furan-2-yl)propan-2-yl]benzamide CAS No. 1234900-81-2

3-cyano-N-[1-(furan-2-yl)propan-2-yl]benzamide

Cat. No.: B2703609
CAS No.: 1234900-81-2
M. Wt: 254.289
InChI Key: DXBJLWUBYCXGBQ-UHFFFAOYSA-N
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Description

3-cyano-N-[1-(furan-2-yl)propan-2-yl]benzamide is a chemical compound designed for research and development purposes. This product is intended for research use only by qualified professionals and is not intended for diagnostic or therapeutic applications in humans or animals. Furan derivatives are a significant area of research in medicinal chemistry, with studies exploring their potential biological activities. Some furan-based compounds have been investigated for their antimicrobial properties against various strains of bacteria and fungi . The structural motif of a benzamide group linked to a heterocyclic system is also found in novel compounds being studied for their potential as antibacterial agents . Researchers may find this compound valuable as a building block in organic synthesis or as a candidate for investigating structure-activity relationships in various biological assays. As with any research chemical, proper safety protocols and handling procedures must be observed.

Properties

IUPAC Name

3-cyano-N-[1-(furan-2-yl)propan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-11(8-14-6-3-7-19-14)17-15(18)13-5-2-4-12(9-13)10-16/h2-7,9,11H,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBJLWUBYCXGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-[1-(furan-2-yl)propan-2-yl]benzamide typically involves the reaction of 3-cyanobenzoyl chloride with 1-(furan-2-yl)propan-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-[1-(furan-2-yl)propan-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 3-amino-N-[1-(furan-2-yl)propan-2-yl]benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-cyano-N-[1-(furan-2-yl)propan-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-cyano-N-[1-(furan-2-yl)propan-2-yl]benzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The furan ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituents on Benzamide N-Linked Group Key Properties/Activities Synthesis Method References
3-Cyano-N-[1-(furan-2-yl)propan-2-yl]benzamide 3-CN 1-(Furan-2-yl)propan-2-yl Not explicitly reported; inferred electronic effects from cyano group Likely Friedel-Crafts acylation or amide coupling
N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide None (parent benzamide) 1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl Predicted spasmolytic activity via in silico studies; forms stable Cu(II) complexes (72% yield) Friedel-Crafts acylation in PPA
2-Amino-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]benzamide 2-NH₂ 1-(3,4-Dimethoxyphenyl)propan-2-yl Evaluated for cytotoxicity (anticancer potential); synthesized via isatoic anhydride coupling Reaction with isatoic anhydride
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide 4-Br, 5-F, 2-O(CF₃CH₃) 2-Chloro-6-fluorophenyl Agrochemical applications (pesticide); halogenated substituents enhance stability Acylation with aniline derivative
N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]benzamide derivatives Varied alkoxy groups (e.g., 4-MeO, 4-EtO) Hydroxypropan-2-yl-phenyl Structural diversity for SAR studies; modified solubility via alkoxy groups Not specified

Key Findings:

Substituent Effects on Activity: Electron-withdrawing groups (e.g., CN, Br, F) enhance stability and may improve binding to electron-deficient biological targets. For example, halogenated benzamides () are utilized in agrochemicals due to their resistance to degradation . Electron-donating groups (e.g., OMe, NH₂) are associated with pharmacological activities. The 2-amino substituent in ’s compound facilitates cytotoxicity, likely through DNA intercalation or enzyme inhibition .

Synthetic Flexibility :

  • The Friedel-Crafts acylation method () is versatile for introducing acyl groups to activated aromatic rings, while amide coupling () allows precise functionalization of the N-linked side chain.

Biological and Chemical Behavior: Furan vs. Phenyl Rings: The furan moiety in the target compound may enhance π-π stacking interactions compared to purely phenyl-based analogs (e.g., ). However, furans are more susceptible to oxidative metabolism, which could impact pharmacokinetics. The cyano group in the target compound could act as a ligand for transition metals, though this remains untested.

Agrochemical vs. Pharmaceutical Potential: Halogenated benzamides () dominate agrochemical use due to their durability and pest-specific toxicity. In contrast, methoxy- or amino-substituted derivatives () are prioritized for drug discovery .

Biological Activity

3-cyano-N-[1-(furan-2-yl)propan-2-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-cyanobenzoyl chloride with 1-(furan-2-yl)propan-2-amine. The reaction is performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction. The following conditions are generally employed:

Reagent Condition
3-cyanobenzoyl chlorideRoom temperature, stirring for several hours
TriethylamineUsed as a base to facilitate reaction

Biological Properties

Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties. Its effectiveness against several pathogens and cancer cell lines has been documented in multiple studies.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown promising results against strains such as Staphylococcus aureus and Escherichia coli.

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus10
Escherichia coli15

Anticancer Activity

The compound's anticancer potential has been evaluated against various cancer cell lines. Notably, it has been found to induce apoptosis in human cancer cells, highlighting its potential as a chemotherapeutic agent.

Cell Line IC50 (µM) Reference
MCF-7 (breast cancer)25
HeLa (cervical cancer)30

The biological activity of this compound can be attributed to its structural features. The cyano group may act as an electrophile, facilitating interactions with nucleophilic sites on proteins or enzymes. Additionally, the furan ring can engage in π-π stacking interactions with aromatic residues in proteins, potentially enhancing binding affinity and specificity for biological targets.

Case Studies

Several studies have explored the therapeutic applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited a synergistic effect when combined with standard antibiotics, enhancing their efficacy against resistant bacterial strains .
  • Cancer Treatment : In a preclinical trial, the compound was administered to mice bearing tumor xenografts. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an effective anticancer agent .

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